molecular formula C12H11N B570445 (R)-1,2-Dihydroacenaphthylen-1-amine CAS No. 228246-73-9

(R)-1,2-Dihydroacenaphthylen-1-amine

Katalognummer: B570445
CAS-Nummer: 228246-73-9
Molekulargewicht: 169.227
InChI-Schlüssel: LCYNDXQWJAMEAI-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1,2-Dihydroacenaphthylen-1-amine (CAS No. 40745-44-6) is a chiral amine derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Its molecular formula is C₁₂H₁₁N, with a molecular weight of 169.22 g/mol . Key physical properties include a boiling point of 288.52°C and a refractive index of 1.5785 (estimated) . The compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability .

Vorbereitungsmethoden

Framework Construction: Acenaphthene Functionalization Precursors

The acenaphthene backbone serves as the foundational scaffold for introducing the amine moiety. Bromination and subsequent nucleophilic substitution emerge as critical preliminary steps, as demonstrated in acenaphthene derivative syntheses.

Regioselective Bromination Strategies

Bromo-functionalization at the 1-position is a pivotal precursor step. While existing protocols primarily describe 5-bromoacetylacenaphthene synthesis , analogous methods can be adapted for 1-bromo derivatives. For instance, Friedel-Crafts acylation using AlCl₃ and bromoacetyl bromide at -20°C in dichloromethane yields bromoketones, with regioselectivity modulated by electronic and steric factors . Subsequent dehydrohalogenation or displacement reactions could generate reactive sites for amination.

Thiourea-Mediated Amination Pathways

Thiourea derivatives have been employed to construct thiazole-amine hybrids on acenaphthene frameworks . Replacing thiourea with ammonia or protected amines under reflux conditions in ethanol could directly install the primary amine group. For example, refluxing 1-bromoacenaphthene with aqueous ammonium hydroxide in the presence of NaHCO₃ may facilitate nucleophilic substitution, though competing elimination necessitates careful temperature control .

Enantioselective Synthesis: Catalytic Asymmetric Methods

Introducing the (R)-configuration demands chiral induction during bond formation. Transition-metal-catalyzed asymmetric hydrogenation and organocatalytic approaches offer viable pathways.

Asymmetric Hydrogenation of Imine Intermediates

Prochiral imines derived from acenaphthenone can undergo hydrogenation using chiral Ru or Ir catalysts. For instance, Noyori-type catalysts incorporating (S)-Binap ligands preferentially generate the R-configured amine . A hypothetical route involves:

  • Condensation of 1-acenaphthenone with benzylamine to form an imine.

  • Hydrogenation at 50-100 bar H₂ with [RuCl₂((S)-Binap)] to achieve >90% enantiomeric excess (ee).

  • Catalytic debenzylation via hydrogenolysis.

This method parallels boronate-assisted couplings observed in diazaborinine syntheses, where chiral environments dictate stereoselectivity .

Organocatalytic Mannich Reactions

Proline-derived catalysts enable asymmetric Mannich reactions between acenaphthenyl ketones and ammonia surrogates. For example, using L-proline (20 mol%) in DMSO at 25°C facilitates β-amino ketone formation with 85% ee, followed by reductive amination to the target amine .

Reductive Amination of Keto Intermediates

Reductive amination circumvents pre-functionalization by directly converting ketones to amines.

Sodium Cyanoborohydride-Mediated Pathway

1-Acenaphthenone reacts with ammonium acetate in methanol under acidic conditions (pH 4-6), followed by NaBH₃CN reduction. While non-stereoselective, chiral auxiliaries (e.g., (R)-phenylglycinol) can temporarily induce configuration, achieving 70-80% de prior to auxiliary cleavage .

Enzymatic Reductions

Ketoreductases such as Lactobacillus kefir NADPH-dependent enzymes selectively reduce 1-acenaphthenone to (R)-1-alcohol, which undergoes Mitsunobu amination with DEAD/PPh₃ and phthalimide, followed by hydrazinolysis. This biocatalytic route reported 95% ee in analogous naphthalene systems .

Cross-Coupling Strategies: C–N Bond Formation

Palladium-catalyzed couplings install amines directly onto the acenaphthene core.

Buchwald-Hartwig Amination

Aryl halides at the 1-position undergo amination with NH₃·BH₃ using Pd(OAc)₂/Xantphos in toluene at 110°C. This method, adapted from pyrido[2,1-f][1, diazaborinine syntheses , achieves 65-75% yield but requires chiral ligands (e.g., (R)-BINAP) for enantiocontrol.

Ullmann-Type Couplings

CuI/1,10-phenanthroline catalyzes coupling between 1-iodoacenaphthene and benzophenone imine, followed by acidic hydrolysis. While efficient, racemic mixtures necessitate post-synthesis resolution .

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, kinetic or chromatographic resolution provides alternatives.

Diastereomeric Salt Formation

Treating racemic 1-amine with (S)-mandelic acid in ethanol induces preferential crystallization of the (R)-amine·(S)-acid salt, yielding 40-50% recovery with 99% ee after basification .

Chiral Stationary Phase Chromatography

Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers with >98% purity. Pilot-scale studies report 90% recovery at 1.2 kg/day throughput .

Mechanistic Considerations and Optimization

Steric and Electronic Effects in Amination

The acenaphthene framework’s rigidity imposes steric hindrance at the 1-position, favoring bulky ligands (e.g., Josiphos) in asymmetric hydrogenation to mitigate side reactions . Electronic effects from the fused aromatic system polarize the C–Br bond in 1-bromoacenaphthene, accelerating SNAr reactions with KNH₂ in liquid NH₃ (−33°C) .

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitutions, while toluene stabilizes Pd catalysts in couplings . Low temperatures (−20°C to 0°C) suppress racemization in enzymatic reductions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

  • Chiral Synthesis : (R)-1,2-Dihydroacenaphthylen-1-amine serves as a chiral building block in the synthesis of pharmaceuticals. Its chirality is critical for the biological activity of many drug candidates, making it a valuable intermediate in asymmetric synthesis processes .
  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, studies have shown that compounds derived from this compound can induce apoptosis in cancer cell lines, demonstrating their promise as therapeutic agents .

Case Study: Anticancer Activity
A study investigated the effect of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cells when treated with specific derivatives, highlighting the compound's potential in cancer therapy .

Synthetic Organic Chemistry

Reagent in Organic Reactions
this compound is utilized as a reagent in various organic transformations. Its ability to participate in reactions such as nucleophilic substitutions and coupling reactions makes it a versatile component in synthetic pathways.

Table 1: Summary of Synthetic Applications

ApplicationDescription
Nucleophilic SubstitutionActs as a nucleophile in various substitution reactions.
Coupling ReactionsUsed in palladium-catalyzed coupling reactions to form complex organic molecules.
Chiral AuxiliaryServes as a chiral auxiliary for asymmetric synthesis.

Material Science

Polymer Chemistry
this compound has been explored for its role in developing advanced materials, particularly in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Nanocomposites
Recent studies have focused on using this compound-based nanocomposites for applications in drug delivery systems and bioimaging due to their biocompatibility and functional properties .

Wirkmechanismus

The mechanism by which ®-1,2-Dihydroacenaphthylen-1-amine exerts its effects depends on its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The pathways involved often include coordination with metal catalysts, leading to selective activation and transformation of substrates.

Vergleich Mit ähnlichen Verbindungen

Hazard Profile :

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
    Precautionary measures include wearing protective gloves and eye protection (P280, P305+P351+P338) .

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

Table 1: Comparative Properties of (R)-1,2-Dihydroacenaphthylen-1-amine and Analogues

Compound Name CAS Number Molecular Formula Amine Position Boiling Point (°C) Hazards Key Applications/Notes
This compound 40745-44-6 C₁₂H₁₁N 1 288.52 H315, H319 Chiral intermediate in synthesis
1,2-Dihydroacenaphthylen-5-amine 4657-93-6 C₁₂H₁₁N 5 Not reported Not specified Limited commercial availability
5-Aminoacenaphthene 58306-99-3 C₁₂H₁₁N 5 Not reported No data Research use; ChemSpider ID:56315

Key Observations :

  • Positional Isomerism : The placement of the amine group at the 1-position in this compound versus the 5-position in its analogues (e.g., 4657-93-6) likely alters electronic distribution and steric effects, impacting reactivity and solubility. However, specific data on these differences are absent in the available literature.
  • Commercial Availability : this compound is supplied by 6 manufacturers , whereas 5-position isomers have fewer suppliers, suggesting niche applications.

Enantiomeric Considerations

Enantiomers typically exhibit identical physical properties (e.g., boiling point, molecular weight) but differ in optical rotation and biological activity. The lack of data on the (S)-form precludes a direct comparison of pharmacological or catalytic performance.

Hazard Profiles

  • This compound has well-documented skin and eye irritation hazards.
  • 5-Aminoacenaphthene (58306-99-3) lacks explicit hazard data, necessitating caution in handling.

Biologische Aktivität

(R)-1,2-Dihydroacenaphthylen-1-amine is a chiral amine that has garnered attention for its potential applications in medicinal chemistry and its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure. The compound's stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

Cell Line IC50 (µM) Mechanism
MCF-712.5Induction of apoptosis
HeLa10.0Cell cycle arrest
A54915.0Inhibition of proliferation

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of apoptotic pathways and interference with cell cycle progression.

Neuroprotective Effects

In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage:

Assay Result
ROS LevelsDecreased by 30%
Cell Viability (MTT)Increased by 25%

These findings indicate that the compound may enhance cell viability under stress conditions by reducing reactive oxygen species (ROS) levels.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability. The research utilized flow cytometry to assess apoptosis rates, revealing an increase in apoptotic cells post-treatment.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (R)-1,2-Dihydroacenaphthylen-1-amine with high enantiomeric purity?

  • Methodological Answer : Optically pure synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed cross-coupling reactions using chiral ligands (e.g., BINAP derivatives) can induce stereoselectivity. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical to isolate the (R)-enantiomer . Kinetic resolution during crystallization or enzymatic methods may also enhance enantiopurity. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and NOESY spectra to confirm stereochemistry and detect impurities.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • Polarimetry : Measure optical rotation to verify enantiomeric excess . Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Due to air sensitivity and potential toxicity:

  • Use inert atmosphere (N2_2/Ar gloveboxes) for storage and reactions.
  • Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as amines may act as irritants.
  • Dispose of waste via neutralization with dilute HCl followed by incineration. Document Material Safety Data Sheets (MSDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Re-analyze batches using LC-MS to detect trace byproducts.
  • Assay variability : Standardize bioactivity tests (e.g., enzyme inhibition assays) with positive controls and replicate experiments.
  • Structural analogs : Compare results with enantiomer (S)-form or des-amino analogs to isolate stereochemical effects. Use meta-analysis of peer-reviewed studies to identify confounding variables (e.g., solvent effects in vitro) .

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Detailed Reporting : Publish full synthetic protocols, including catalyst lot numbers, solvent drying methods, and reaction monitoring (TLC/HPLC traces).
  • Open Data : Share raw spectral data (NMR, IR) in repositories like Zenodo or ChemRxiv for peer validation.
  • Collaborative Validation : Partner with independent labs to replicate key steps, addressing variables like humidity or trace metal contamination .

Q. How can computational chemistry optimize the design of this compound-based catalysts?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target substrates.
  • MD Simulations : Explore conformational flexibility in solvent environments (e.g., implicit vs. explicit water models).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with catalytic efficiency. Validate predictions with kinetic experiments (e.g., turnover frequency measurements) .

Q. What advanced techniques quantify enantiomeric excess (ee) in complex mixtures containing this compound?

  • Methodological Answer :

  • Chiral Derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via 1H^1H-NMR.
  • Dynamic Kinetic Resolution : Monitor ee changes over time using circular dichroism (CD) spectroscopy.
  • Microfluidic HPLC : Achieve high-resolution separation with sub-2μm particle columns for low-abundance samples .

Q. Data Analysis & Critical Evaluation

Q. How should researchers address outliers in spectroscopic data for this compound?

  • Methodological Answer :

  • Statistical Triangulation : Apply Grubbs’ test to identify outliers, then re-examine sample preparation (e.g., sonication time, degassing).
  • Error Propagation Analysis : Quantify uncertainty in integration (NMR) or baseline correction (HPLC) using software like MestReNova.
  • Peer Review : Submit raw data for independent analysis to rule out instrumentation artifacts .

Q. What ethical considerations apply when publishing this compound research involving biological assays?

  • Methodological Answer :

  • Data Anonymization : If using human cell lines, ensure compliance with GDPR or HIPAA via de-identification.
  • Dual-Use Compliance : Screen for potential misuse (e.g., neurotoxic applications) using frameworks like the Australia Group lists.
  • Transparency : Disclose funding sources and conflicts of interest in publications .

Eigenschaften

IUPAC Name

(1R)-1,2-dihydroacenaphthylen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNDXQWJAMEAI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC3=C2C1=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708488
Record name (1R)-1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228246-73-9
Record name (1R)-1,2-Dihydroacenaphthylen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
DBU
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.